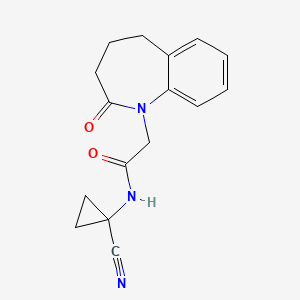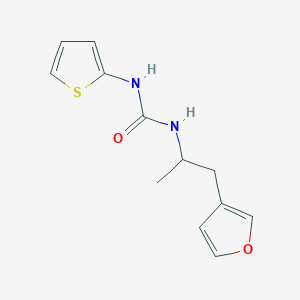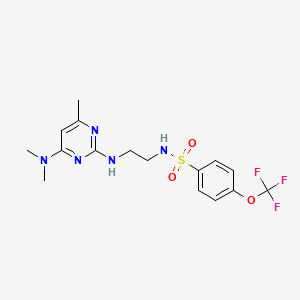
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential across various scientific fields. This molecule contains multiple functional groups, including a pyrimidine ring, a sulfonamide group, and a trifluoromethoxy group, each contributing to its unique chemical properties and reactivity.
Synthetic routes and reaction conditions
The synthesis of this compound typically involves multi-step organic reactions:
Formation of the pyrimidine ring: : The initial step often includes the preparation of the dimethylamino-substituted pyrimidine, generally through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Attachment of the ethylamino side chain: : The subsequent step involves introducing the ethylamine group to the pyrimidine ring. This can be achieved via alkylation or substitution reactions using ethylamine or ethylamine derivatives.
Introduction of the trifluoromethoxybenzenesulfonamide group: : This involves reacting the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods
Industrial production often involves similar routes but optimized for large-scale synthesis, including the use of high-yield catalysts, continuous flow reactors, and streamlined purification processes to achieve the compound at a commercial scale.
Types of reactions it undergoes
This compound can engage in a variety of chemical reactions:
Oxidation: : The pyrimidine ring and the ethylamine group can undergo oxidation under suitable conditions.
Reduction: : Reduction can target the nitro group if any, or the sulfonamide group.
Substitution: : Aromatic substitution is possible due to the electron-withdrawing effect of the trifluoromethoxy group.
Common reagents and conditions used in these reactions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenation using chlorinating or brominating agents, or nucleophilic aromatic substitution.
Major products formed from these reactions
Oxidation: : Leads to the formation of sulfonic acids or N-oxides.
Reduction: : Formation of amines or alcohol derivatives.
Substitution: : Varied aromatic compounds depending on the substitution pattern.
科学研究应用
This compound finds applications in:
Biology: : Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: : Investigated for its pharmacological properties, possibly as a precursor for drug development.
Industry: : Used in the synthesis of advanced materials due to its unique chemical structure.
作用机制
The mechanism by which N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects generally involves:
Binding to molecular targets: : Such as enzymes or receptors.
Interfering with biochemical pathways: : By mimicking or inhibiting natural substrates or cofactors.
Modulating cell signaling: : Due to the presence of the trifluoromethoxy group which can influence electron density and binding affinity.
相似化合物的比较
Similar compounds
N-(4-(dimethylamino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
4-(dimethylamino)-6-methyl-2-(methylamino)pyrimidine
4-(trifluoromethoxy)-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide
This combination of unique structural features and chemical versatility makes N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide a subject of great interest across various scientific disciplines.
属性
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3S/c1-11-10-14(24(2)3)23-15(22-11)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVXPZGRLGDAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2621312.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2621313.png)
![3-(3,4-dimethoxyphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621315.png)
![4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B2621316.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2621318.png)
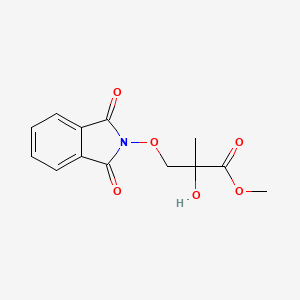
![N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2621321.png)
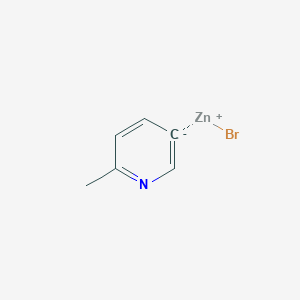
![tert-butyl (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B2621324.png)
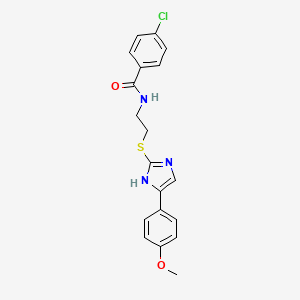
![methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B2621328.png)
![Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2621331.png)
